molecular formula C11H9BrO3 B12858218 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12858218
M. Wt: 269.09 g/mol
InChI Key: DHXXBKVYAHNSAK-UHFFFAOYSA-N
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Description

8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a brominated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a bromine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position of the tetrahydronaphthalene ring system. It is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the keto group can lead to the formation of alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and keto group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    8-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Chlorine atom instead of bromine, leading to variations in chemical properties and biological activities.

    8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:

Uniqueness: The presence of the bromine atom in 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its chloro and iodo counterparts.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9BrO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15)

InChI Key

DHXXBKVYAHNSAK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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